N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,6-dimethylphenyl)oxalamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the use of 4-oxo-6-styryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile in the creation of a new series of fused pyrimidines . The process involves Michael addition of the compound to polarized systems in the presence of nanosized ZnO . S-alkylation of pyrimidine followed by cyclization with various reagents like phenacyl bromide, monochloroacetic acid, chloroacetonitrile, and oxalyl chloride affords the desired thiazolo .Molecular Structure Analysis
The molecular structure of similar compounds involves a triazole ring, which is one of the most important active pharmaceutical scaffolds . These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include Michael addition and S-alkylation . The reaction proceeds smoothly via thia-Michael addition in ethanol and in high yields . The products are characterized from their spectral data .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Scientific Research Applications
Synthesis and Characterization
- The compound is involved in cyclocondensation reactions, as illustrated in a study where 3-amino-2-iminonaphtho[1,2-d]thiazole was reacted with diethyl oxalate, leading to the formation of various thiazolo[3,2-b][1,2,4]triazole derivatives (Liu, Shih, & Hu, 1987).
- Another research developed a green synthesis method for benzofuran substituted thiazolo[3,2-b][1,2,4]triazoles, a category to which this compound belongs (Kumar & Sharma, 2017).
Potential Anticancer Activity
- Thiazolo[3,2-b][1,2,4]triazol-6-ones, a group including this compound, have been synthesized and evaluated for anticancer activity. They displayed significant activity against various cancer cell lines, including renal cancer, leukemia, and breast cancer (Lesyk et al., 2007).
Antibacterial and Antifungal Properties
- Research has indicated that derivatives of thiazolo[3,2-b][1,2,4]triazoles, like the compound , possess high antimicrobial activities, with specific efficacy against bacterial and fungal strains (Sun, Hui, Chu, & Zhang, 2000).
Anti-Inflammatory and Analgesic Properties
- Some thiazolo[3,2-b][1,2,4]triazoles have shown promise in anti-inflammatory and analgesic applications. A study found that certain derivatives exhibited significant analgesic and anti-inflammatory activities without inducing gastric lesions (Tozkoparan et al., 2004).
Protective Effects Against Oxidative Stress
- Certain thiazolo[3,2-b]-1,2,4-triazoles have been investigated for their role in preventing ethanol-induced oxidative stress in mice, suggesting potential therapeutic applications in managing oxidative stress-related conditions (Aktay, Tozkoparan, & Ertan, 2005).
Safety And Hazards
Future Directions
The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Heterocyclic compounds containing nitrogen atoms, especially heterocyclic rings with three nitrogen atoms, like 1,2,4-triazole ring, are one of the most important active pharmaceutical scaffolds . These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . This suggests that the compound , due to its structural similarity, may also have potential in the field of medicinal chemistry.
properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(2,6-dimethylphenyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O2S/c1-13-4-3-5-14(2)18(13)25-21(30)20(29)24-11-10-17-12-31-22-26-19(27-28(17)22)15-6-8-16(23)9-7-15/h3-9,12H,10-11H2,1-2H3,(H,24,29)(H,25,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBDYQWEHSNEDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,6-dimethylphenyl)oxalamide |
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